Chemical structure and molecular weight of Flufenamic Acid-d4
Chemical structure and molecular weight of Flufenamic Acid-d4
Chemical Characterization, Bioanalytical Application, and Mass Spectrometry Protocols
Executive Summary
Flufenamic Acid-d4 (FFA-d4) is the stable isotope-labeled analog of Flufenamic Acid, a potent non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. It serves a critical role in pharmaceutical research and toxicology as an Internal Standard (IS) for the quantification of Flufenamic Acid in complex biological matrices (plasma, urine, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details the physicochemical properties, isotopic labeling architecture, and validated bioanalytical protocols required to utilize FFA-d4 effectively. It addresses the specific challenges of matrix effects , isotopic contribution , and chromatographic retention shifts inherent to deuterated standards.
Physicochemical Characterization & Identity
The utility of FFA-d4 relies on its chemical similarity to the non-labeled analyte while maintaining a distinct mass shift resolvable by mass spectrometry.
Chemical Identity Table
| Property | Specification |
| Common Name | Flufenamic Acid-d4 |
| IUPAC Name | 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid-d4 |
| Chemical Formula | |
| Molecular Weight | 285.26 g/mol (vs. 281.23 g/mol for Native) |
| Exact Mass | 285.0915 Da |
| CAS Number | 1185071-99-1 |
| Isotopic Purity | Typically |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; practically insoluble in water.[1][2][3] |
| pKa | ~3.9 (Carboxylic acid moiety) |
Structural Architecture & Labeling Position
Commercially available FFA-d4 is typically deuterated on the anthranilic acid ring (the benzoic acid moiety) rather than the trifluoromethyl-phenyl ring. This positioning is strategic: it ensures the label is chemically stable and not subject to back-exchange with protic solvents, which can occur with acidic protons (e.g., the carboxylic acid or amine protons).
Diagram 1: Chemical Structure & Isotopic Localization
The following diagram illustrates the specific carbon positions of the deuterium labels (
Caption: Structural segmentation of Flufenamic Acid-d4 showing the specific localization of deuterium atoms on the benzoic acid ring to ensure metabolic and chemical stability.
Mass Spectrometry & Bioanalytical Application
Ionization & Fragmentation (ESI-)
Flufenamic acid contains a carboxylic acid group, making Negative Electrospray Ionization (ESI-) the most sensitive mode of detection. The deprotonated molecular ion
-
Native Flufenamic Acid:
-
Precursor Ion: m/z 280.0
-
Primary Product Ion: m/z 236.0 (Loss of
, 44 Da)
-
-
Flufenamic Acid-d4:
-
Precursor Ion: m/z 284.0 (+4 Da shift)
-
Primary Product Ion: m/z 240.0 (Loss of
)
-
Expert Insight (Cross-Talk): Because the mass shift is +4 Da, there is minimal risk of isotopic interference from the native analyte's M+4 isotope (which has very low natural abundance). However, care must be taken to ensure the d4 standard does not contain significant amounts of d0 (unlabeled) impurities, which would falsely elevate analyte quantification.
Diagram 2: MS/MS Fragmentation Pathway
This diagram details the collision-induced dissociation (CID) pathway used for Multiple Reaction Monitoring (MRM).
Caption: Parallel fragmentation pathways for Native and d4-Flufenamic Acid. The decarboxylation mechanism retains the deuterated ring, preserving the +4 Da mass shift in the product ion.
Chromatographic Considerations (The Deuterium Effect)
Deuterium is slightly more lipophilic than hydrogen, but it has a lower molar volume. In Reverse Phase Chromatography (C18), deuterated isotopologs often elute slightly earlier than their non-labeled counterparts.
-
Implication: If the retention time shift is significant, the IS may not perfectly compensate for matrix effects (ion suppression/enhancement) occurring at the exact elution time of the analyte.
-
Mitigation: Use high-efficiency columns (e.g., UHPLC C18, 1.7 µm) and ensure the shift is negligible (< 0.1 min) by optimizing the gradient slope.
Validated Experimental Protocol
Reagent Preparation
-
Stock Solution: Dissolve 1 mg of Flufenamic Acid-d4 in 1 mL of DMSO or Methanol to yield a 1 mg/mL (1000 µg/mL) stock. Do not use water for the initial stock due to poor solubility.
-
Working Solution: Dilute the stock into 50% Methanol/Water to achieve a concentration of 100–500 ng/mL. This will be the "Spiking Solution."
Sample Extraction (Protein Precipitation)
This method is suitable for plasma or serum samples.
-
Aliquot: Transfer 50 µL of biological sample (plasma) to a centrifuge tube.
-
IS Addition: Add 10 µL of Flufenamic Acid-d4 Working Solution . Vortex gently.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex for 1 minute at high speed.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or 5mM Ammonium Acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 30% B; 0.5-3.0 min: 30%->95% B; 3.0-4.0 min: 95% B. |
| Ion Source | ESI Negative Mode |
| Capillary Voltage | -2.5 kV to -4.5 kV (Instrument dependent) |
| Desolvation Temp | 400°C - 500°C |
Diagram 3: Bioanalytical Workflow
Caption: Step-by-step bioanalytical workflow ensuring the Internal Standard is introduced prior to extraction to compensate for recovery losses.
Handling, Stability, and Troubleshooting
Storage & Stability[3]
-
Solid State: Store at -20°C. Stable for >2 years if protected from light and moisture.
-
Solution State: Stock solutions in Methanol/DMSO are stable for 6 months at -20°C.
-
Labile Protons: While the ring deuteriums are stable, the carboxylic acid proton is exchangeable. Do not use deuterium oxide (
) in mobile phases unless intending to exchange the acidic proton, which is unnecessary for this application.
Troubleshooting Common Issues
-
Signal Suppression: If the d4 signal varies significantly between samples, it indicates severe matrix effects. Check the phospholipid removal efficiency of the extraction method.
-
Interference: If a peak appears in the d4 channel (284->240) in a blank sample, check for "Carryover" from high-concentration standards injected previously.
-
Retention Time Drift: If d4 and d0 peaks drift apart (>0.1 min), reduce the gradient slope or change the organic modifier (e.g., switch from MeOH to ACN).
References
-
PubChem. "Flufenamic Acid-d4 Compound Summary."[4][5] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. "Flufenamic Acid Mass Spectrum (Electron Ionization)." [Link]
